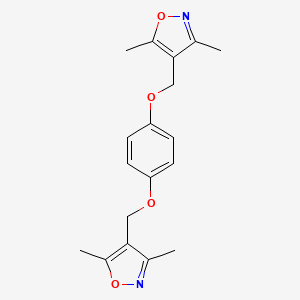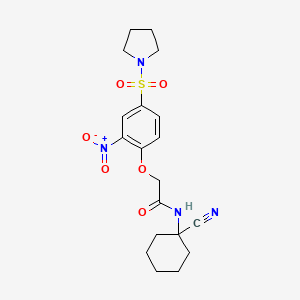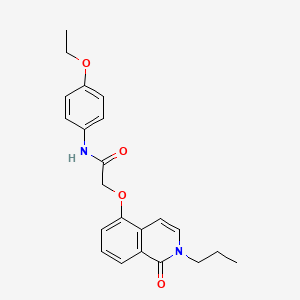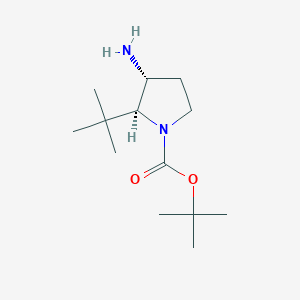![molecular formula C12H18N2O2 B2566246 2-Amino-2-[4-(diethylamino)phenyl]acetic acid CAS No. 1259988-69-6](/img/structure/B2566246.png)
2-Amino-2-[4-(diethylamino)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-[4-(diethylamino)phenyl]acetic acid, also known as DEAA, is a chemical compound that belongs to the family of amino acids. DEAA is synthesized through a multi-step process, and it has been widely used in scientific research for its unique properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-[4-(diethylamino)phenyl]acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of nuclear factor-kappaB (NF-kappaB), which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been found to reduce oxidative stress and increase the activity of antioxidant enzymes. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-2-[4-(diethylamino)phenyl]acetic acid has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of COX-2 and NF-kappaB, which are important targets for the development of new drugs. This compound also has low toxicity and is easily synthesized. However, one limitation is that this compound has poor solubility in water, which can make it difficult to use in certain experiments. In addition, more research is needed to fully understand the mechanism of action of this compound.
Direcciones Futuras
There are several future directions for the use of 2-Amino-2-[4-(diethylamino)phenyl]acetic acid in scientific research. One direction is the development of new drugs for the treatment of cancer and other diseases. This compound has been found to induce apoptosis in cancer cells, and more research is needed to determine its potential as a cancer treatment. Another direction is the development of new materials for drug delivery systems. This compound has been used in the development of new materials, and more research is needed to determine its potential for drug delivery. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential for use in other areas of scientific research.
Métodos De Síntesis
The synthesis of 2-Amino-2-[4-(diethylamino)phenyl]acetic acid involves a multi-step process that includes the reaction of diethylamine with p-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with glyoxylic acid to yield this compound. This method has been used in several studies to produce this compound with high purity and yield.
Aplicaciones Científicas De Investigación
2-Amino-2-[4-(diethylamino)phenyl]acetic acid has been used in various scientific research studies due to its unique properties. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has been used in the development of new drugs for the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease. This compound has also been used in the development of new materials for drug delivery systems.
Propiedades
IUPAC Name |
2-amino-2-[4-(diethylamino)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-14(4-2)10-7-5-9(6-8-10)11(13)12(15)16/h5-8,11H,3-4,13H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAIDIKAYUEWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2566165.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2566166.png)

![diethyl (E,4E)-4-[amino-[4-(4-chlorophenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate](/img/structure/B2566170.png)




![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2566181.png)

![2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2566184.png)
